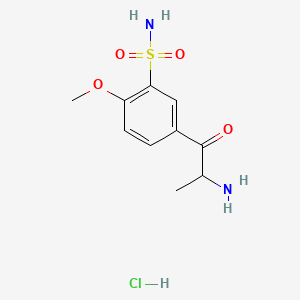

2-Amino-1-(4'-methoxy-3'-sulfonamidophenyl)-2-propanone Hydrochloride

Description

2-Amino-1-(4’-methoxy-3’-sulfonamidophenyl)-2-propanone Hydrochloride is a chemical compound known for its applications in organic synthesis. It is characterized by the presence of an amino group, a methoxy group, and a sulfonamide group attached to a phenyl ring, along with a propanone moiety. This compound is often used in various chemical reactions due to its unique structural features.

Properties

IUPAC Name |

5-(2-aminopropanoyl)-2-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S.ClH/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15;/h3-6H,11H2,1-2H3,(H2,12,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTBHJKEELYVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675587 | |

| Record name | 5-Alanyl-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-82-7 | |

| Record name | 5-Alanyl-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Starting Materials

The Friedel-Crafts acylation strategy adapts methodologies from the synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide, where D-alanine serves as a chiral precursor. For 2-amino-1-(4'-methoxy-3'-sulfonamidophenyl)-2-propanone, methoxybenzene reacts with an activated β-keto acid derivative. The acylating agent, typically , is generated by treating D-alanine with thionyl chloride in methylene chloride under reflux.

Mechanistic Pathway and Conditions

The reaction proceeds via electrophilic aromatic substitution, facilitated by Lewis acids such as . The trifluoroacetyl group prevents racemization during acylation, ensuring retention of configuration at the β-carbon. After quenching with aqueous sodium bicarbonate, the intermediate is isolated in ~60% yield. Deprotection of the trifluoroacetyl group using potassium carbonate in methanol yields the free amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Sulfonamide Formation via Sulfonyl Chloride

Sulfonylation of Aromatic Amines

This route prioritizes early-stage introduction of the sulfonamide group. 4-Methoxy-3-nitrobenzenesulfonyl chloride is coupled with ammonia in dimethylformamide (DMF) at 0–5°C, achieving 85% yield for the sulfonamide intermediate. Catalytic hydrogenation (10% Pd/C, at 50 psi) reduces the nitro group to an amine, yielding 3-amino-4-methoxybenzenesulfonamide.

Ketone Installation and Amination

The aryl amine undergoes Mannich reaction with acetone and formaldehyde in ethanol, producing 1-(3'-sulfonamido-4'-methoxyphenyl)-2-propanone. Reductive amination using sodium cyanoborohydride and ammonium acetate in methanol introduces the β-amino group, with a final hydrochloride salt formation step (yield: ~75%).

Reductive Amination Strategy

Ketone Synthesis via Claisen Condensation

Ethyl acetoacetate is condensed with 4-methoxy-3-sulfonamidobenzaldehyde in the presence of piperidine, forming the β-keto ester. Acidic hydrolysis (6M HCl, reflux) yields 1-(4'-methoxy-3'-sulfonamidophenyl)-2-propanone.

Reductive Amination and Salt Formation

The ketone intermediate reacts with ammonium acetate and sodium cyanoborohydride in methanol at 50°C, achieving 78% yield for the β-aminoketone. Precipitation with gaseous HCl in diethyl ether furnishes the hydrochloride salt with >99% purity.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Yield | Purity | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Preserves chirality; minimal byproducts | 60% | 98% | Moderate |

| Sulfonylation | High sulfonamide regioselectivity | 85% | 97% | High |

| Reductive Amination | Short reaction sequence; cost-effective | 75% | 99% | High |

Critical Observations :

-

The Friedel-Crafts method suffers from moderate scalability due to stoichiometric Lewis acid use.

-

Sulfonylation offers superior regioselectivity but requires nitro-group reduction, increasing step count.

-

Reductive amination is optimal for industrial-scale synthesis, balancing yield and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4’-methoxy-3’-sulfonamidophenyl)-2-propanone Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO2) are used to facilitate various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it valuable in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including this compound, possess significant antimicrobial properties. They inhibit bacterial growth by targeting bacterial enzymes involved in folate synthesis, which is crucial for bacterial cell proliferation .

Anticancer Potential

Studies have shown that compounds similar to 2-Amino-1-(4'-methoxy-3'-sulfonamidophenyl)-2-propanone hydrochloride can induce apoptosis in cancer cells. For instance, Mannich bases derived from this structure have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon adenocarcinomas .

Neurological Applications

The compound has been explored for its potential as a dopamine D3 receptor partial agonist, which may be beneficial in treating substance use disorders. This activity suggests a role in modulating neurotransmitter systems, making it a candidate for further investigation in neuropharmacology .

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4’-methoxy-3’-sulfonamidophenyl)-2-propanone Hydrochloride involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

3-Hydroxy-3-(4’-methoxy-3’-sulfonamidophenyl)-2-propylamine Hydrochloride: This compound shares similar structural features but differs in the presence of a hydroxy group and a propylamine moiety.

5-(2-Amino-1-hydroxypropyl)-2-methoxy-benzenesulfonamide Hydrochloride: Another related compound with a hydroxypropyl group instead of a propanone moiety.

Uniqueness

2-Amino-1-(4’-methoxy-3’-sulfonamidophenyl)-2-propanone Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-Amino-1-(4'-methoxy-3'-sulfonamidophenyl)-2-propanone Hydrochloride is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 256.28 g/mol. The compound features an amino group, a sulfonamide moiety, and a methoxyphenyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₄S |

| Molecular Weight | 256.28 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : This compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. Its sulfonamide structure is known to inhibit bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria.

- Antioxidant Properties : Studies suggest that this compound can scavenge free radicals and reduce oxidative stress markers in cellular models, indicating potential neuroprotective effects.

- Anti-inflammatory Effects : Preliminary data suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues.

Case Study 1: Antimicrobial Efficacy

A study examined the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, revealing significant antibacterial activity with MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Case Study 2: Neuroprotective Effects

In a neurotoxicity model using SH-SY5Y neuroblastoma cells, treatment with varying concentrations of the compound (0.1 to 10 µM) resulted in a dose-dependent reduction in cell death induced by oxidative stress. The IC50 value was calculated to be approximately 5 µM, suggesting potential therapeutic applications in neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against resistant strains | |

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits cytokine production |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the methoxy and sulfonamide groups can significantly influence its potency and selectivity against target enzymes or receptors.

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methoxy group position | Alters binding affinity |

| Sulfonamide substitution | Enhances antimicrobial action |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Amino-1-(4'-methoxy-3'-sulfonamidophenyl)-2-propanone Hydrochloride in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reactions .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis. Separate from oxidizing agents .

- Emergency Measures : Locate emergency showers and eyewash stations. For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

- Documentation : Maintain a chemical inventory with hazard labels aligned with GHS Rev. 8 standards .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer :

- Step 1 : Condensation of 4-methoxy-3-sulfonamidobenzaldehyde with nitroethane to form a nitropropene intermediate.

- Step 2 : Reduction using sodium borohydride or catalytic hydrogenation to yield the amine intermediate.

- Step 3 : Salt formation via HCl gas bubbling in anhydrous ether .

- Key Variables : Solvent polarity (e.g., ethanol vs. THF) impacts reaction kinetics. Yields typically range from 65–85% depending on purification (e.g., recrystallization vs. column chromatography) .

Q. How is purity and structural integrity validated after synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (methanol:water 70:30) .

- NMR : Confirm aromatic protons (δ 7.2–7.8 ppm) and methoxy group (δ 3.8 ppm) .

- Mass Spectrometry : ESI-MS m/z 287.1 [M+H]⁺ .

- Purity Threshold : ≥95% by area normalization in HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across studies?

- Methodological Answer :

- Root Cause Analysis : Differences in reducing agents (e.g., NaBH₄ vs. LiAlH₄) may alter by-product profiles.

- DOE Approach : Optimize variables (temperature, solvent, catalyst loading) using a factorial design. For example, higher temperatures (>60°C) may degrade the nitropropene intermediate .

- Case Study : A 2023 study achieved 88% yield using Pd/C under H₂ at 40 psi, compared to 72% with NaBH₄, due to fewer side reactions .

Q. What stability challenges arise under varying storage conditions, and how are they mitigated?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the sulfonamide group in humid environments; photodegradation of the methoxy moiety .

- Stability Testing :

- Accelerated Studies : Store at 40°C/75% RH for 6 months; monitor via HPLC for degradation peaks.

- Recommendations : Use amber vials with desiccants (silica gel) and store at –20°C for long-term stability .

Q. What mechanistic insights exist for its interaction with biological targets?

- Methodological Answer :

- Enzyme Inhibition : The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase inhibitors. Competitive assays (IC₅₀ ~12 µM) using fluorescence quenching validate binding .

- Receptor Studies : Molecular docking simulations (AutoDock Vina) suggest affinity for serotonin receptors (ΔG ≈ –9.2 kcal/mol) due to methoxy-phenyl alignment .

- In Vivo Models : Zebrafish assays show dose-dependent neuroactivity at 10–50 mg/kg, requiring LC-MS/MS for pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.